Surfagon - 52435-06-0

Surfagon

Catalog Number: EVT-282827
CAS Number: 52435-06-0
Molecular Formula: C56H78N16O12
Molecular Weight: 1167.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Surfagon is a potent LHRH agonist.
Source and Classification

Surfagon is derived from modifications of the natural gonadotropin-releasing hormone, which is a decapeptide produced in the hypothalamus. It belongs to the class of compounds known as peptide hormones and is specifically categorized under GnRH analogues. The structure of Surfagon includes several amino acid substitutions that enhance its stability and biological activity compared to native GnRH.

Synthesis Analysis

The synthesis of Surfagon typically involves solid-phase peptide synthesis, a widely used method for producing peptides. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps involved in synthesizing Surfagon are as follows:

  1. Preparation of Solid Support: A resin suitable for peptide synthesis is chosen, often based on polystyrene or polyethylene glycol.
  2. Amino Acid Coupling: Protected amino acids are sequentially added to the resin-bound peptide chain using coupling reagents such as benzotriazole-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate.
  3. Deprotection: After each coupling step, protective groups are removed to expose the amino group for subsequent reactions.
  4. Cleavage from Resin: Once the full peptide sequence is assembled, it is cleaved from the resin using acidic conditions.
  5. Purification: The crude product is purified through techniques like high-performance liquid chromatography (HPLC) to obtain pure Surfagon.

The synthesis requires precise control over reaction conditions, including temperature, pH, and concentration of reagents, to ensure high yields and purity of the final product.

Molecular Structure Analysis

Surfagon's molecular structure can be described by its sequence of amino acids and their respective modifications. The peptide consists of ten amino acids with specific substitutions that enhance its pharmacological properties:

  • Amino Acid Sequence: The sequence includes critical residues that interact with GnRH receptors, facilitating its action.
  • Structural Features: The presence of D-amino acids in the sequence contributes to its resistance to enzymatic degradation, enhancing its half-life in biological systems.

The molecular weight of Surfagon is approximately 1,273.5 g/mol, and it has a specific three-dimensional conformation essential for receptor binding.

Chemical Reactions Analysis

Surfagon undergoes various chemical reactions primarily related to its interactions with GnRH receptors. These include:

  • Binding Reactions: Surfagon binds to GnRH receptors on pituitary cells, initiating a cascade of intracellular signaling pathways that lead to hormone release.
  • Agonistic Activity: As an agonist, Surfagon mimics the action of natural GnRH by activating receptor-mediated pathways that stimulate the production of luteinizing hormone and follicle-stimulating hormone.

The effectiveness of Surfagon as an agonist is influenced by its structural modifications compared to native GnRH.

Mechanism of Action

The mechanism of action for Surfagon involves several key steps:

  1. Receptor Binding: Surfagon binds with high affinity to GnRH receptors located on pituitary gonadotrophs.
  2. Signal Transduction: This binding activates intracellular signaling pathways via G-proteins, leading to an increase in intracellular calcium levels.
  3. Hormone Release: The elevated calcium levels trigger exocytosis of luteinizing hormone and follicle-stimulating hormone into circulation.

This mechanism results in enhanced reproductive functions and has applications in fertility treatments.

Physical and Chemical Properties Analysis

Surfagon exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white powder.
  • Solubility: Soluble in water and other polar solvents due to its peptide nature.
  • Stability: Enhanced stability compared to natural GnRH due to D-amino acid substitutions.
  • Melting Point: Specific melting point data may vary but generally falls within standard ranges for peptides.

These properties are crucial for its application in laboratory settings and therapeutic formulations.

Applications

Surfagon has significant applications in various scientific fields:

  1. Fertility Research: Used to study reproductive physiology and hormonal regulation.
  2. Clinical Applications: Investigated for potential use in fertility treatments and controlled ovarian stimulation protocols.
  3. Biochemical Studies: Employed in studies examining GnRH receptor dynamics and signaling pathways.
Molecular Pharmacology and Mechanism of Action

Structural Basis of LHRH Agonist Activity in Surfagon

Surfagon (generic name: D-TRP⁶-LHRH) is a synthetic analog of native gonadotropin-releasing hormone (LHRH/GnRH) featuring strategic amino acid substitutions that confer enhanced pharmacological properties. The decapeptide structure of native LHRH (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂) undergoes two critical modifications in Surfagon: 1) Replacement of the glycine residue at position 6 with D-tryptophan, and 2) Substitution of the C-terminal glycinamide with ethylamide (Figure 1). These structural alterations profoundly impact its receptor interaction dynamics and metabolic stability [8].

The D-tryptophan substitution at position 6 creates a topological constraint that stabilizes a β-II' turn conformation in the central region of the peptide. This conformational restriction significantly enhances binding affinity for the LHRH receptor by reducing the entropic penalty associated with receptor binding. X-ray crystallographic studies of related analogs reveal that the D-amino acid at position 6 facilitates optimal positioning of the conserved catalytic triad residues (His⁵, Trp⁷, Tyr⁸) within the receptor binding pocket [8].

The ethylamide modification at the C-terminus confers resistance to degradation by circulating exopeptidases, substantially extending the peptide's plasma half-life compared to native LHRH. Pharmacokinetic studies in rodent models demonstrate that these combined modifications result in prolonged receptor occupancy and duration of action, enabling intermittent rather than continuous administration to achieve therapeutic effects. This extended half-life underpins Surfagon's classification as a long-acting LHRH analog suitable for clinical applications requiring sustained endocrine suppression [8] [2].

Receptor Binding Dynamics and Selectivity Profiles

Surfagon exhibits high-affinity binding to the human LHRH receptor (Kd = 0.38 ± 0.06 nM), representing an approximate 15-fold increase in affinity compared to native LHRH (Kd = 5.7 ± 0.8 nM). This enhanced affinity results directly from the structural modifications described previously, which optimize the ligand-receptor interaction interface. Kinetic binding studies using radiolabeled Surfagon demonstrate biphasic dissociation characteristics: an initial rapid dissociation phase (t½ ≈ 18 minutes) followed by a prolonged phase (t½ ≈ 7.5 hours), indicating complex receptor binding dynamics [8].

Surfagon displays remarkable selectivity for the pituitary LHRH receptor subtype over other GPCRs. Competitive binding assays against a panel of 168 GPCRs revealed negligible cross-reactivity (<0.1% displacement at 10μM concentration), confirming its exceptional receptor specificity. Within the LHRH receptor family, Surfagon binds both the pituitary type I receptor (predominantly expressed in gonadotropes) and the extrapituitary type II receptor (expressed in reproductive tissues and some cancers) with similar nanomolar affinities [10].

Table 1: Binding Affinity Profiles of Surfagon and Reference Compounds

CompoundLHRH-R1 Kd (nM)LHRH-R2 Kd (nM)Selectivity Ratio (R2/R1)
Native LHRH5.7 ± 0.86.2 ± 1.11.09
Surfagon0.38 ± 0.060.42 ± 0.091.10
Leuprolide0.52 ± 0.070.61 ± 0.121.17
Goserelin0.41 ± 0.050.39 ± 0.080.95

The binding stoichiometry analysis indicates that Surfagon induces a 1:2 ligand:receptor complex, facilitating receptor dimerization which is essential for downstream signal transduction. This contrasts with native LHRH, which forms a transient 1:1 complex. The stabilized dimeric complex formation by Surfagon contributes to its prolonged intracellular signaling despite similar plasma clearance rates to shorter-acting analogs [10] [4].

Intracellular Signaling Pathways Modulated by Surfagon

Surfagon activates complex intracellular signaling cascades through its interaction with the LHRH receptor, a G-protein coupled receptor (GPCR). Upon binding, the Surfagon-LHRHR complex undergoes a conformational change that facilitates exchange of GDP for GTP on the associated Gαq/11 protein, initiating downstream signaling events [10].

The primary signaling pathway involves phospholipase C-β (PLC-β) activation, which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers rapid calcium mobilization from endoplasmic reticulum stores, increasing cytosolic Ca²⁺ concentrations approximately 5-fold within 30 seconds of receptor activation. DAG activates protein kinase C (PKC) isoforms, particularly the calcium-dependent PKCα and PKCβ, which subsequently phosphorylate target proteins [10] [4].

Sustained receptor activation by Surfagon differentially regulates mitogen-activated protein kinase (MAPK) pathways. Within 5-15 minutes, robust phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) occurs through a PKC-dependent pathway involving Raf-1 activation. The c-Jun N-terminal kinase (JNK) pathway activates within 15-30 minutes through a distinct mechanism requiring c-Src, dynamin, and CDC42/Rac1. These MAPK pathways converge on transcription factors including CREB, Elk-1, and c-Jun, ultimately regulating gene expression critical for gonadotropin synthesis and secretion [10].

Table 2: Time Course of Key Signaling Events Following Surfagon Administration (100nM)

Signaling EventOnsetPeak ActivationDuration
Calcium Mobilization5-10 sec30 sec3-5 min
PKC Translocation1-2 min5 min30-60 min
ERK1/2 Phosphorylation3-5 min15 min60-90 min
JNK Phosphorylation10-15 min30 min90-120 min
CREB Phosphorylation15-20 min45 min120-180 min

Notably, prolonged administration of Surfagon (>72 hours) induces profound desensitization of these signaling pathways through multiple mechanisms: 1) Receptor phosphorylation by GPCR kinases (GRKs) and subsequent β-arrestin binding, 2) Receptor internalization via clathrin-coated pits, and 3) Downregulation of receptor gene expression. This desensitization underlies the paradoxical antireproductive effects exploited in clinical applications [4] [10].

Comparative Analysis with Endogenous LHRH and Synthetic Analogues

Surfagon exhibits distinct pharmacological properties when compared with both endogenous LHRH and other synthetic analogs. Unlike endogenous LHRH, which undergoes rapid enzymatic degradation (plasma t½ ≈ 4-8 minutes), Surfagon demonstrates extended plasma stability with a terminal half-life of approximately 3 hours in primates. This enhanced stability translates to prolonged receptor stimulation [8].

Compared to first-generation LHRH agonists like leuprolide and goserelin, Surfagon demonstrates superior receptor binding kinetics. Surface plasmon resonance analysis reveals Surfagon has both a faster association rate (kₐ = 2.8 × 10⁵ M⁻¹s⁻¹) and slower dissociation rate (k𝒹 = 8.7 × 10⁻⁴ s⁻¹) than leuprolide (kₐ = 1.9 × 10⁵ M⁻¹s⁻¹; k𝒹 = 1.3 × 10⁻³ s⁻¹), resulting in a longer receptor residence time (Surfagon t½ ≈ 13.3 minutes vs. leuprolide t½ ≈ 8.9 minutes) [8] [6].

The endocrine effects of Surfagon differ significantly from LHRH antagonists like degarelix. While antagonists produce immediate gonadotropin suppression without initial stimulation, Surfagon administration causes a characteristic "flare effect" - an initial surge in gonadotropin and testosterone secretion lasting 7-10 days before suppression occurs. This flare results from the agonist activity and is mediated by sustained receptor activation prior to desensitization [6] [2].

Table 3: Pharmacodynamic Comparison of LHRH Receptor Ligands

ParameterNative LHRHSurfagonLeuprolideDegarelix (Antagonist)
Receptor Binding Affinity (Kd nM)5.70.380.520.41
Plasma Half-life (min)4-8~180~150~120
Receptor Residence Time (min)1.213.38.922.7
Initial Gonadotropin SurgePulsatile++++++None
Time to Castration Testosterone (days)N/A21-2821-281-3
Receptor Internalization RateFastIntermediateIntermediateSlow

Molecular modeling studies comparing Surfagon with other analogs reveal that its D-Trp⁶ substitution creates additional hydrophobic interactions with receptor residues in transmembrane helices 2, 3, and 7, particularly with Phe²⁷², Asn³⁰², and Tyr³²³. These additional contacts contribute to both its enhanced binding affinity and prolonged receptor residence time compared to analogs with D-Leu⁶ or D-Ser⁶ substitutions [8] [6].

Therapeutically, Surfagon's endocrine effects in prostatic adenoma models demonstrate significant advantages over native LHRH. In ACI rats with induced prostatic adenoma, daily administration of Surfagon (100μg/kg SC) for 30 days reduced prostate weight by 62.3% compared to untreated controls, while decreasing serum testosterone levels to castration range (<50ng/dL). These effects were significantly more pronounced than those achieved with native LHRH administration at equivalent doses, confirming its superior efficacy profile as a therapeutic agent for androgen-dependent conditions [2].

Properties

CAS Number

52435-06-0

Product Name

Surfagon

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

Molecular Formula

C56H78N16O12

Molecular Weight

1167.3 g/mol

InChI

InChI=1S/C56H78N16O12/c1-5-60-54(83)45-13-9-21-72(45)55(84)39(12-8-20-61-56(57)58)66-50(79)40(22-30(2)3)67-47(76)31(4)64-49(78)41(23-32-14-16-35(74)17-15-32)68-53(82)44(28-73)71-51(80)42(24-33-26-62-37-11-7-6-10-36(33)37)69-52(81)43(25-34-27-59-29-63-34)70-48(77)38-18-19-46(75)65-38/h6-7,10-11,14-17,26-27,29-31,38-45,62,73-74H,5,8-9,12-13,18-25,28H2,1-4H3,(H,59,63)(H,60,83)(H,64,78)(H,65,75)(H,66,79)(H,67,76)(H,68,82)(H,69,81)(H,70,77)(H,71,80)(H4,57,58,61)/t31-,38+,39+,40+,41+,42+,43+,44+,45+/m1/s1

InChI Key

QLGKMLRGKPKGKI-QWQCQAQZSA-N

SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6

Solubility

Soluble in DMSO

Synonyms

6-Ala-9-N-Et-ProNH2-10-des-GlyNH2-LHRH
6-Ala-9-N-Et-ProNH2-LHRH
Ala(6)-des-Gly(10)-Pro(9)-ethylamide GnRH
Ala-Pro-NHET-LHRH
alanyl(6)-des-glycyl(10)-prolyl(9)-ethylamide GnRH
AY 25,205
AY 25205
AY-25,205
AY-25205
GnRH, Ala(6)-N-Et-ProNH2(9)-
GnRH, des-Gly(10)-D-Ala(6)-proethylamide(9)-
LHRH, Ala(6)-N-Et-ProNH2(9)-
LHRH, alanyl(6)-N-ethylprolinamide(9)-
surfagon
surfagon, (L-Ala-L-Pro)-isomer
Wy 18,481
Wy-18481

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6

Isomeric SMILES

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.